molecular formula C15H9N3OS B3083069 N-(6-cyano-1,3-benzothiazol-2-yl)benzamide CAS No. 1135445-70-3

N-(6-cyano-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3083069
CAS No.: 1135445-70-3
M. Wt: 279.3 g/mol
InChI Key: ZJIJLKRBZAQWSS-UHFFFAOYSA-N
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Description

N-(6-cyano-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C15H9N3OS. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and material science . The compound features a benzothiazole ring fused with a benzamide moiety, and it is characterized by the presence of a cyano group at the 6-position of the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyano-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzaldehyde derivatives under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which enhances the yield and reduces the reaction time . Another approach involves the reaction of 2-aminobenzenethiol with benzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-cyano-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-cyano-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzothiazol-2-yl)benzamide
  • N-(6-methylbenzothiazol-2-yl)benzamide
  • N-(6-fluorobenzothiazol-2-yl)benzamide

Uniqueness

N-(6-cyano-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of novel compounds and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

N-(6-cyano-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS/c16-9-10-6-7-12-13(8-10)20-15(17-12)18-14(19)11-4-2-1-3-5-11/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIJLKRBZAQWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-cyano-1,3-benzothiazol-2-yl)benzamide
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Reactant of Route 6
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